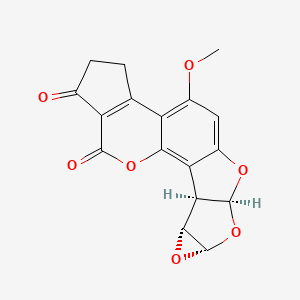
2,3-Epoxyaflatoxin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2, 3-Epoxyaflatoxin b1, also known as aflatoxin B1 8, 9-epoxide or afb epoxide, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 2, 3-Epoxyaflatoxin b1 is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2, 3-epoxyaflatoxin B1 is primarily located in the cytoplasm.
Aflatoxin B1 exo-8,9-epoxide is an aflatoxin. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
2,3-Epoxyaflatoxin B1 is formed through the metabolic activation of Aflatoxin B1 via cytochrome P450 enzymes. This compound exhibits strong electrophilic characteristics, allowing it to interact with biomolecules such as DNA, leading to mutagenic effects. Its structure facilitates the formation of adducts with nucleophilic sites in DNA, which is a critical pathway in its carcinogenicity.
Toxicological Studies
Research on this compound primarily focuses on its toxicological effects. Studies have demonstrated that this compound induces oxidative stress and apoptosis in various cell lines. For instance:
- Cell Line Studies : Investigations using human liver cell lines have shown that exposure to this compound results in increased levels of reactive oxygen species and activation of apoptotic pathways .
- Animal Models : In vivo studies have revealed that administration of this compound leads to liver damage and tumorigenesis in rodent models, highlighting its role as a potent carcinogen .
Environmental Monitoring
This compound is also studied in the context of environmental contamination:
- Food Safety : The presence of Aflatoxins in agricultural products poses risks to human health. Research has focused on detecting this compound in foodstuffs using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure food safety .
- Bioremediation : Some studies have explored the use of microorganisms capable of degrading aflatoxins, including this compound. These approaches aim to mitigate the impact of aflatoxins in contaminated environments .
Data Tables
| Application Area | Methodology | Findings |
|---|---|---|
| Toxicological Studies | Cell line assays | Induction of oxidative stress and apoptosis |
| Animal Models | Rodent studies | Liver damage and tumorigenesis observed |
| Environmental Monitoring | LC-MS analysis | Detection of aflatoxins in food products |
| Bioremediation | Microbial degradation studies | Identification of microorganisms capable of detoxifying aflatoxins |
Case Study 1: Toxicity Assessment in Human Liver Cells
A study assessed the toxicity of this compound on human hepatocytes. Results indicated significant cytotoxicity at low concentrations, with a marked increase in apoptotic markers compared to control groups.
Case Study 2: Food Contamination Analysis
In a survey conducted on corn samples from various regions, this compound was detected at levels exceeding regulatory limits in several samples. This study underscored the need for stringent monitoring protocols to safeguard public health.
Propiedades
Número CAS |
42583-46-0 |
|---|---|
Fórmula molecular |
C17H12O7 |
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
(3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione |
InChI |
InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1 |
Clave InChI |
KHBXRZGALJGBPA-IRWJRLHMSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
SMILES isomérico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |
SMILES canónico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Key on ui other cas no. |
42583-46-0 |
Descripción física |
Solid |
Sinónimos |
AFB epoxide AFB1-2,3-oxide aflatoxin B1-2,3-oxide aflatoxin B1-8,9-epoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















